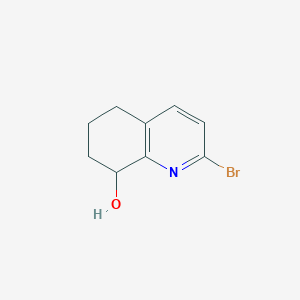

2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Description

Significance of Quinolone and Tetrahydroquinoline Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Quinolone and tetrahydroquinoline scaffolds are fundamental building blocks in the fields of modern organic synthesis and heterocyclic chemistry. Tetrahydroquinolines, in particular, are recognized as a "privileged scaffold" due to their prevalence in a wide array of pharmacologically active compounds and natural products. acs.orgnih.gov Their structural framework is a key component in molecules exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimalarial, antitumor, and antibacterial properties. nih.govresearchgate.net

The versatility of the tetrahydroquinoline nucleus allows for extensive functionalization, enabling chemists to synthesize a diverse library of compounds with tailored properties. acs.org The development of efficient synthetic methodologies for constructing and modifying these scaffolds is a significant area of research, as it opens avenues for discovering new therapeutic agents and advanced materials. acs.org Domino reactions and catalytic hydrogenation are among the key strategies employed to generate tetrahydroquinoline derivatives with specific substitution patterns, highlighting the scaffold's importance in creating complex molecular architectures. researchgate.netenamine.netresearchgate.net

Historical Context of Substituted Tetrahydroquinolin-8-ol Compounds in Academic Inquiry

The academic inquiry into substituted tetrahydroquinolin-8-ol compounds is built upon the foundational research of 8-hydroxyquinoline (B1678124) and its derivatives. 8-Hydroxyquinoline itself is a well-established ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. rroij.com This property has led to its use in various applications, from analytical chemistry to materials science. mdpi.com

Early research into tetrahydroquinolines often focused on their synthesis through the reduction of the corresponding quinoline (B57606) precursors. nih.gov The catalytic hydrogenation of quinoline derivatives has been a subject of study for decades, with continuous efforts to develop more efficient and selective catalysts. researchgate.net The introduction of a hydroxyl group at the 8-position of the tetrahydroquinoline scaffold, creating tetrahydroquinolin-8-ol, was a logical progression, aiming to combine the properties of the saturated heterocyclic system with the chelating ability of the 8-hydroxyquinoline motif. A key synthetic step in accessing chiral derivatives is the dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol (B83816). mdpi.com Further substitutions on this core structure have been explored to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. researchgate.net

Rationale for Focused Research on 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol within Contemporary Chemical Science

The focused research on this compound stems from its potential as a highly versatile intermediate in organic synthesis. The presence of a bromine atom at the 2-position of the tetrahydroquinoline ring provides a reactive site for a variety of chemical transformations. myskinrecipes.com This halogen atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. researchgate.netnih.gov

This strategic placement of a bromine atom makes this compound a valuable building block for the synthesis of novel pharmaceuticals and functional materials. myskinrecipes.com The combination of the tetrahydroquinoline core, the chelating 8-hydroxyl group, and the reactive 2-bromo substituent offers a unique trifecta of chemical functionality. This enables researchers to design and synthesize molecules with specific biological targets or material properties. The synthesis of this compound typically involves the catalytic hydrogenation of a quinolin-8-ol derivative to form the tetrahydroquinoline core, followed by selective bromination. The continued exploration of this and related halogenated tetrahydroquinolines is driven by the ongoing demand for novel molecular scaffolds in drug discovery and materials science. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-5,6,7,8-tetrahydroquinolin-8-ol |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2 |

InChI Key |

SVFHAYKHHWQJSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=N2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol

Retrosynthetic Analysis of the 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Core

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections involve the carbon-bromine bond, the carbon-hydroxyl bond, and the formation of the heterocyclic and carbocyclic rings.

A plausible retrosynthetic pathway begins by disconnecting the C2-Br bond, suggesting a late-stage regioselective bromination of a 5,6,7,8-tetrahydroquinolin-8-ol (B83816) precursor. This precursor can be further simplified by disconnecting the C8-OH bond, which points to the reduction of a corresponding ketone, 2-bromo-5,6,7,8-tetrahydroquinolin-8-one.

Alternatively, the tetrahydroquinoline core itself can be disconnected. One approach involves the cyclization of a suitably functionalized aniline (B41778) derivative. Another key strategy is the partial reduction of a quinoline (B57606) precursor. This leads back to simpler starting materials such as quinolin-8-ol or 2-bromoquinolin-8-ol. The synthesis would then involve the catalytic hydrogenation of the benzene (B151609) ring of the quinoline system, a common method for accessing the 5,6,7,8-tetrahydroquinoline (B84679) scaffold. researchgate.net

Development and Exploration of Novel Synthetic Pathways to this compound

The synthesis of the this compound framework can be achieved through several innovative pathways that prioritize efficiency and selectivity.

Strategic Functionalization and Ring-Closure Reactions of Quinolone and Tetrahydroquinoline Precursors

The construction of the core tetrahydroquinoline structure is a critical step. A primary method involves the catalytic hydrogenation of a substituted quinoline. For instance, starting with quinolin-8-ol, the benzene ring can be selectively reduced using catalysts like palladium on carbon (Pd/C) under hydrogen pressure. A patented method describes the hydrogenation of quinoline at 60-70°C and 8-12 atmospheres of hydrogen, followed by an isomerization step at a higher temperature to improve yield. google.com This general approach can be adapted for quinolin-8-ol to produce 5,6,7,8-tetrahydroquinolin-8-ol, a key intermediate.

Domino reactions, also known as cascade reactions, offer an efficient alternative for constructing the tetrahydroquinoline skeleton from simpler precursors in a single operation. nih.gov These methods enhance atom economy and can establish multiple stereocenters with high selectivity. For example, reductive amination followed by cyclization sequences can be employed to build the fused ring system. nih.gov Another powerful strategy is the "borrowing hydrogen" methodology, which uses catalysts, often based on manganese or other base metals, to facilitate the atom-economical synthesis of tetrahydroquinolines from starting materials like 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.orgacs.org

Regioselective Bromination Techniques for Tetrahydroquinoline Systems

Introducing a bromine atom specifically at the C-2 position of the tetrahydroquinoline ring requires careful control of regioselectivity. The pyridine (B92270) ring of the tetrahydroquinoline system is generally more susceptible to electrophilic substitution than the saturated carbocyclic ring. However, achieving selectivity between the different positions on the pyridine ring (C2, C3, C4) can be challenging.

Various brominating agents can be employed, with N-Bromosuccinimide (NBS) and molecular bromine (Br₂) being common choices. rsc.orgresearchgate.netgelisim.edu.tr The reaction conditions, including solvent, temperature, and the presence of a catalyst, play a crucial role in directing the bromination. For example, NBS has been used for the efficient construction of functionalized bromoquinolines from tetrahydroquinolines under metal-free conditions. rsc.org Studies on the bromination of substituted tetrahydroquinolines have shown that the electronic nature and position of existing substituents heavily influence the site of bromination. researchgate.netgelisim.edu.trresearchgate.net For the synthesis of the target molecule, direct bromination of 5,6,7,8-tetrahydroquinolin-8-ol would need to be carefully controlled to favor substitution at the C-2 position over other possible sites, such as C-3 or C-6.

Considerations for Stereoselective Approaches (e.g., enantiomeric resolution or asymmetric synthesis) in this compound Preparation

The hydroxyl group at the C-8 position makes this compound a chiral molecule. Therefore, controlling the stereochemistry at this center is a significant consideration for potential applications. This can be achieved through either enantiomeric resolution of a racemic mixture or through asymmetric synthesis.

Asymmetric synthesis aims to create a specific enantiomer directly. This often involves the use of chiral catalysts. For instance, chiral phosphoric acids have been successfully used as catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org Another approach is asymmetric transfer hydrogenation, where a prochiral intermediate, such as a quinoline or an enamine, is reduced using a chiral catalyst and a hydrogen donor. Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has proven highly efficient for producing tetrahydroquinolines with excellent enantioselectivity. organic-chemistry.org In the context of this compound, an asymmetric reduction of the corresponding ketone, 2-bromo-5,6,7,8-tetrahydroquinolin-8-one, using a chiral reducing agent or catalyst would be a viable strategy to obtain an enantiomerically enriched product.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Maximizing the yield and purity of the final product requires systematic optimization of various reaction parameters for each synthetic step. Key factors include the choice of solvent, base, temperature, reaction time, and catalyst loading. acs.org

For instance, in the synthesis of tetrahydroquinolines via the borrowing hydrogen method, a screening of conditions revealed that the choice of base and solvent significantly impacts both the conversion rate and the selectivity towards the desired product over side reactions like self-condensation. nih.govacs.org The optimization process often involves a one-factor-at-a-time (OFAT) approach or a more comprehensive Design of Experiments (DoE) methodology to identify the ideal balance of conditions. acs.org An example of such an optimization for a related tetrahydroquinoline synthesis is shown in the table below, highlighting the influence of the base on product yield.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | KOtBu | Toluene | 120 | 55 |

| 2 | NaOtBu | Toluene | 120 | 62 |

| 3 | K₂CO₃ | DME | 120 | Trace |

| 4 | KH | DME | 120 | 85 |

| 5 | KH + KOH (cat.) | DME | 120 | 91 |

This table is illustrative, based on data for the synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700), demonstrating a typical optimization process. nih.gov

Catalyst Screening and Ligand Effects in Synthetic Transformations

The catalyst is often the cornerstone of modern synthetic methodologies for preparing complex molecules like tetrahydroquinolines. The choice of metal and the associated ligands can dramatically influence the reaction's efficiency, selectivity, and functional group tolerance.

For hydrogenation reactions to form the tetrahydroquinoline core, palladium, platinum, and rhodium catalysts are commonly used. researchgate.net In borrowing hydrogen reactions, catalysts based on more abundant metals like manganese have emerged as sustainable alternatives to precious metals. nih.govacs.org The performance of these catalysts is often tuned by pincer-type ligands, which coordinate to the metal center and stabilize reactive intermediates. nih.govacs.org

In the context of stereoselective synthesis, ligand effects are paramount. Chiral phosphoramidite (B1245037) ligands, for example, have been used in combination with rhodium catalysts to achieve high diastereo- and enantioselectivity in the synthesis of atropisomeric compounds. acs.orgacs.org The screening of different catalyst-ligand combinations is a crucial step in developing a robust and highly selective synthetic route.

| Entry | Catalyst | Ligand | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| 1 | [Rh(cod)OH]₂ | None | 99 | N/A (racemic) |

| 2 | [Rh(cod)OH]₂ | (S)-L1 (Carreira Ligand) | 99 | 95 |

| 3 | [Rh(cod)OH]₂ | (S,S)-L2 | 98 | 88 |

| 4 | [Rh(cod)OH]₂ | (R,R)-L3 | 95 | 91 |

| 5 | [AuCl(PPh₃)]/AgOTf | (R)-BINAP | 92 | 94 |

This table provides representative data from related asymmetric syntheses to illustrate the profound impact of ligand choice on yield and enantioselectivity. organic-chemistry.orgacs.org

Solvent and Temperature Dependence Studies for Reaction Efficiency

The synthesis of the tetrahydroquinoline core often involves hydrogenation of the corresponding quinoline, a process sensitive to temperature. For instance, in related hydrogenations, yields can vary significantly with temperature changes. researchgate.net Similarly, the bromination step is highly influenced by the choice of solvent and temperature. Studies on analogous structures have shown that bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in a non-polar solvent like chloroform (B151607) can lead to oxidation, yielding a quinoline structure, whereas using a protic solvent like acetic acid can preserve the tetrahydroquinoline ring, leading to the desired dibromo-derivative. researchgate.net This highlights the solvent's role in stabilizing intermediates and influencing reaction pathways.

In electrophilic bromination reactions, solvent polarity can affect the reactivity of the brominating agent and the substrate. For the bromination of 8-substituted quinolines, solvents such as acetic acid and methanol (B129727) have been utilized, with the reaction's conversion rate and product distribution being solvent-dependent. researchgate.net For the synthesis of this compound, a systematic screening of solvents is essential. Aprotic solvents like dichloromethane (B109758) (DCM) or chloroform might be suitable for reactions involving N-bromosuccinimide (NBS), while protic solvents may be preferred for reactions using liquid bromine to modulate reactivity and prevent over-bromination. nih.govrsc.org

Temperature control is paramount to prevent side reactions. Lower temperatures are often employed during the addition of the brominating agent to manage the exothermic nature of the reaction and to enhance selectivity, minimizing the formation of di- or tri-brominated byproducts. researchgate.net Conversely, subsequent steps, such as cyclization or hydrogenation, might require elevated temperatures to achieve a reasonable reaction rate. nih.gov The optimal temperature profile is therefore specific to each step in the synthetic sequence.

The following interactive table summarizes the general effects of solvent and temperature on key reaction types involved in the synthesis of substituted tetrahydroquinolines.

| Reaction Step | Parameter | Effect on Reaction Efficiency | Typical Conditions/Observations |

|---|---|---|---|

| Hydrogenation | Solvent | Affects catalyst activity and substrate solubility. | Alcohols (e.g., Methanol, Ethanol) are commonly used. |

| Temperature | Higher temperatures can increase reaction rate but may lead to over-reduction or side reactions. | Typically performed at moderate temperatures (e.g., 60-140°C) under hydrogen pressure. nih.gov | |

| Electrophilic Bromination | Solvent | Influences selectivity and can prevent unwanted oxidation. Polar protic solvents (e.g., Acetic Acid) can favor substitution on the ring, while non-polar solvents (e.g., Chloroform) may lead to different product profiles. researchgate.net | DCM, CHCl₃, Acetic Acid. Choice depends on the brominating agent (e.g., NBS, Br₂). researchgate.netnih.gov |

| Temperature | Crucial for controlling selectivity. Low temperatures (e.g., -20°C to 0°C) are often used to prevent multiple brominations and manage exothermicity. researchgate.net | Low temperature for reagent addition, followed by stirring at room temperature. |

Advanced Isolation and Purification Strategies for High-Purity this compound

Achieving high purity for this compound is essential for its use in further synthetic applications and analytical studies. A multi-step purification strategy, often combining chromatography and crystallization, is typically required to remove starting materials, reagents, and reaction byproducts.

Chromatographic Methods: Column chromatography is the primary technique for the initial purification of the crude product. jocpr.com Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297). thieme-connect.com A gradient elution, where the polarity of the solvent system is gradually increased, is often effective in separating the target compound from impurities with different polarities. For more challenging separations or to achieve higher purity, advanced chromatographic techniques can be employed:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers superior resolution and is capable of separating closely related impurities, yielding purities often exceeding 99%. researchgate.netmoravek.com

Supercritical Fluid Chromatography (SFC): SFC is a green chemistry alternative to HPLC, using supercritical CO₂ as the main mobile phase. It is particularly effective for purifying chiral and heterocyclic compounds and can offer faster separation times and reduced solvent consumption. jocpr.com

Crystallization Techniques: Following chromatographic purification, recrystallization is a powerful method for obtaining highly pure, crystalline material. uct.ac.zamt.com The selection of an appropriate solvent system is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Common techniques include:

Slow Cooling: The compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly and undisturbed. This promotes the formation of large, well-defined crystals, while impurities tend to remain in the mother liquor. unifr.ch

Solvent Layering: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is carefully layered on top. Slow diffusion at the interface between the two solvents gradually reduces the solubility of the compound, inducing crystallization. unifr.ch For heterocyclic compounds, dissolving in solvents like ethyl acetate or acetonitrile (B52724) followed by slow cooling has proven effective. researchgate.net

Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to crystal formation. This method is simple but can sometimes result in lower quality crystals. researchgate.net

The following table compares the advantages and primary applications of these advanced purification techniques.

| Technique | Principle of Separation | Primary Application | Advantages |

|---|---|---|---|

| Flash Chromatography | Adsorption | Initial purification of crude reaction mixtures. | Fast, scalable, good for gross separation of components. |

| Preparative HPLC | Partition/Adsorption | Final purification to achieve very high purity (>99%). | High resolution, automated, applicable to a wide range of compounds. jocpr.com |

| Supercritical Fluid Chromatography (SFC) | Partition/Adsorption | Purification of chiral compounds and complex heterocycles. | Faster than HPLC, reduced organic solvent use, environmentally friendly. jocpr.com |

| Recrystallization | Differential Solubility | Final purification step to obtain crystalline solid and remove trace impurities. | Can yield extremely pure material, removes occluded impurities, provides solid-state characterization. mt.com |

Derivatization and Further Functionalization Strategies for this compound

The molecular architecture of this compound offers multiple reactive sites, making it a versatile scaffold for the synthesis of a diverse library of derivatives. Functionalization can be targeted at three primary locations: the bromine atom at the C2 position, the hydroxyl group at the C8 position, and the tetrahydroquinoline ring system itself. This versatility allows for systematic structural modifications to explore structure-activity relationships in medicinal chemistry or to develop new materials with tailored properties.

Transformations at the Bromine Position (e.g., cross-coupling reactions)

The bromine atom at the C2 position of the pyridine ring is an excellent handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl halides with organoboron compounds (boronic acids or esters), forming a new C-C bond. yonedalabs.com The reaction of this compound with various arylboronic acids would yield 2-aryl-5,6,7,8-tetrahydroquinolin-8-ol derivatives. This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov Numerous studies have demonstrated the successful Suzuki coupling of bromo-tetrahydroquinolines. researchgate.netthieme-connect.comresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Applying this to the target compound would produce 2-alkynyl-5,6,7,8-tetrahydroquinolin-8-ol derivatives. nih.gov These products are valuable intermediates that can undergo further transformations, such as conversion to Z-alkenes or heterocycles. researchgate.net The reaction is typically performed under mild, often copper-free, conditions. rsc.orgacs.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also under palladium catalysis. organic-chemistry.orgwikipedia.org This would allow for the introduction of vinyl groups at the C2 position. The reaction is known for its excellent stereoselectivity, typically yielding the trans isomer. organic-chemistry.org

The table below summarizes typical conditions for these key cross-coupling reactions on bromo-heterocyclic systems.

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | 2-Aryl derivative |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(OAc)₂ (+ CuI) | PPh₃ | Et₃N, piperidine (B6355638), DIPA | THF, DMF, Acetonitrile | 2-Alkynyl derivative |

| Heck | R-CH=CH₂ | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 2-Alkenyl derivative |

Reactions Involving the Hydroxyl Group (e.g., etherification, esterification)

The secondary alcohol at the C8 position is another key site for functionalization. Standard transformations of alcohols can be applied to introduce a variety of substituents, altering the molecule's steric and electronic properties.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces an alkoxy group at the C8 position, which can be useful for modifying solubility or serving as a protecting group.

Esterification: Esters can be readily formed from the C8-hydroxyl group. The most common methods include Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, or acylation with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). organic-chemistry.org Esterification can introduce a wide range of functional groups and is often used to create prodrugs in medicinal chemistry.

The following table outlines general reaction schemes for these transformations.

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 8-Alkoxy-2-bromo-5,6,7,8-tetrahydroquinoline | Anhydrous aprotic solvent (e.g., THF, DMF). |

| Esterification (from Acid Chloride) | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 2-Bromo-5,6,7,8-tetrahydroquinolin-8-yl ester | Aprotic solvent (e.g., DCM, THF) at 0°C to room temperature. |

| Esterification (from Anhydride) | Acid Anhydride ((RCO)₂O), Catalyst (e.g., DMAP) | 2-Bromo-5,6,7,8-tetrahydroquinolin-8-yl ester | Aprotic solvent, often under mild conditions. organic-chemistry.org |

Electrophilic and Nucleophilic Substitutions on the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The carbocyclic part of the tetrahydroquinoline ring is activated towards electrophilic aromatic substitution by the electron-donating effect of the secondary amine. Reactions such as halogenation (e.g., further bromination) or nitration would be directed to the positions ortho and para to the nitrogen atom that are available, which are C6 and C8. Since the C8 position is already substituted, further substitution would likely occur at the C6 position. Studies on the bromination of tetrahydroquinolines with reagents like NBS confirm that substitution occurs readily on this electron-rich ring. nih.govrsc.org The reaction conditions would need to be carefully controlled to avoid oxidation of the tetrahydroquinoline ring to a quinoline. researchgate.net

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the bromo-substituted pyridine ring is generally difficult because the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. However, functionalization at other positions of the ring can be achieved through alternative pathways. For instance, directed ortho-metalation (DoM), where a directing group facilitates deprotonation at an adjacent position followed by quenching with an electrophile, could potentially be used to functionalize the C3 position. Additionally, palladium-catalyzed C-H activation/functionalization reactions represent a modern approach to directly install substituents onto the ring system, bypassing the need for pre-functionalized starting materials. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, ¹H and ¹³C NMR provide the initial framework for its structural confirmation. While specific spectral data for this compound is not widely published, analysis of related bromo-tetrahydroquinoline derivatives provides a strong basis for expected chemical shifts. researchgate.net For instance, in 6-Bromo-1,2,3,4-tetrahydroquinoline, the aromatic protons appear in the δ 6.3-7.1 ppm range, while the aliphatic protons of the saturated ring are found upfield, between δ 1.9 and 3.4 ppm. researchgate.net The presence of the hydroxyl group at the C8 position in the title compound would introduce a chiral center, leading to more complex splitting patterns for the adjacent methylene (B1212753) protons at C7 due to their diastereotopic nature.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H3/C3 | ~7.3-7.5 | ~138-140 |

| H4/C4 | ~7.0-7.2 | ~122-124 |

| H5/C5 | ~2.8-3.0 (axial), ~2.6-2.8 (equatorial) | ~28-30 |

| H6/C6 | ~1.8-2.0 | ~20-22 |

| H7/C7 | ~1.9-2.1 (axial), ~1.7-1.9 (equatorial) | ~29-31 |

| H8/C8 | ~4.8-5.0 | ~65-70 |

| 8-OH | Variable (dependent on solvent, concentration) | - |

| C2 | - | ~145-148 |

| C4a | - | ~125-127 |

| C8a | - | ~148-150 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals and for probing the through-bond and through-space connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY would be instrumental in tracing the connectivity within the saturated ring, showing correlations from H5 to H6, H6 to H7, and H7 to the carbinol proton H8. It would also confirm the coupling between the aromatic protons H3 and H4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that bears a proton, such as C3, C4, C5, C6, C7, and C8.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²JCH and ³JCH), connecting protons to carbon atoms that are two or three bonds away. This is particularly powerful for assigning quaternary carbons (C2, C4a, C8a) which are not observed in HSQC spectra. For example, the aromatic proton H4 would show a correlation to the bromine-bearing C2, and the aliphatic protons at C5 would show correlations to the aromatic bridgehead carbon C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding arrangement. This is vital for determining the stereochemistry and preferred conformation of the molecule. In the tetrahydroquinoline ring system, NOESY can reveal the relative orientation of substituents. For instance, correlations between H8 and one of the H7 protons could help define the conformation of the saturated ring, which typically adopts a half-chair conformation.

The saturated portion of the this compound ring is not planar and can undergo conformational exchange, such as ring-flipping. Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. mdpi.com

By recording ¹H NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, the signals for conformationally mobile protons (e.g., axial and equatorial protons at C5) will appear as averaged, sharp singlets or simple multiplets. As the temperature is lowered, the rate of interconversion slows. If the energy barrier is high enough, the exchange rate will become slow on the NMR timescale, and the signals for the individual conformers will decoalesce and sharpen into distinct peaks for the axial and equatorial protons.

The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature (Tc). This value can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion process, providing quantitative data on the molecule's flexibility and the stability of its conformers. mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound and Key Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. While the specific crystal structure of this compound has not been reported, analysis of related structures, such as derivatives of 8-hydroxyquinoline (B1678124), provides insight into the expected solid-state features. researchgate.netmdpi.com

The solid-state architecture of molecular crystals is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate its crystal packing:

Halogen Bonding: The bromine atom at C2 can act as a halogen bond donor, forming interactions with electron-rich atoms like oxygen or nitrogen on neighboring molecules.

π-π Stacking: The aromatic rings of the quinoline (B57606) system can engage in π-π stacking interactions, where the planes of the rings align in either a parallel or T-shaped arrangement, contributing to the stability of the crystal lattice.

The interplay of these interactions determines the density, stability, and ultimately the physical properties of the crystalline solid.

Representative Intermolecular Interaction Data from Analogous Bromo-Aromatic Compounds

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Reference Motif |

|---|---|---|---|

| Hydrogen Bond | O-H···N | 2.7 - 3.0 | Chain, Dimer |

| Halogen Bond | C-Br···O | 3.0 - 3.4 | Linear arrangement |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.5 - 3.8 | Parallel-displaced |

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. For this compound, this would definitively establish the conformation of the six-membered saturated ring, which is expected to be a distorted half-chair.

Furthermore, the C8 position is a stereocenter. If a single enantiomer of the compound is crystallized in a chiral space group, X-ray diffraction using anomalous dispersion effects can be used to determine its absolute stereochemistry (R or S configuration) without ambiguity. This is a critical piece of information for applications in asymmetric synthesis and pharmacology.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and serve as a molecular "fingerprint" for identification and characterization of functional groups.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations (stretching, bending, etc.). Key expected absorptions for this compound would include:

A broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, often broadened by hydrogen bonding.

Bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching of the aliphatic CH₂ groups.

Aromatic C=C and C=N stretching vibrations within the quinoline ring, typically appearing in the 1450-1600 cm⁻¹ range.

A strong C-O stretching band for the secondary alcohol, expected around 1050-1150 cm⁻¹.

The C-Br stretching vibration, which would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective for observing the symmetric breathing vibrations of the aromatic ring and the C-Br stretch, which may be weak in the IR spectrum.

Key Vibrational Modes for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 (Medium) | Strong |

| Aliphatic C-H Stretch | 2850-2960 (Strong) | Strong |

| C=C / C=N Stretch | 1450-1600 (Medium-Strong) | Strong |

| C-O Stretch | 1050-1150 (Strong) | Weak |

| C-Br Stretch | 500-650 (Medium) | Strong |

Together, these spectroscopic and crystallographic methods provide a powerful, multi-faceted approach to the complete structural characterization of this compound, revealing critical details about its connectivity, conformation, stereochemistry, and intermolecular behavior.

Detailed Analysis of Specific Bond Vibrations within the this compound Scaffold

A thorough examination of the expected vibrational frequencies for the distinct chemical bonds present in the this compound scaffold reveals the following characteristic regions:

| Functional Group | Bond Type | Expected Vibrational Frequency (cm⁻¹) | Vibration Type | Intensity |

| Hydroxyl | O-H Stretch | 3200-3600 | Stretching | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Stretching | Medium |

| Tetrahydro Ring | C-H Stretch | 2850-2960 | Stretching | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Stretching | Medium-Variable |

| Pyridine (B92270) Ring | C=N Stretch | 1500-1650 | Stretching | Medium-Variable |

| Tetrahydro Ring | C-H Bend | 1350-1480 | Bending | Medium |

| Hydroxyl | C-O Stretch | 1050-1250 | Stretching | Strong |

| Bromo Substituent | C-Br Stretch | 500-600 | Stretching | Medium-Strong |

The broad and strong absorption band anticipated in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group at the 8-position, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the tetrahydroquinoline ring should appear in the 2850-2960 cm⁻¹ range. The C=C and C=N stretching vibrations of the aromatic and pyridine portions of the quinoline ring are predicted to be in the 1450-1650 cm⁻¹ region. The C-O stretching of the secondary alcohol and the C-Br stretching vibrations are expected to be observed around 1050-1250 cm⁻¹ and 500-600 cm⁻¹, respectively.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing its accurate mass. For this compound (C₉H₁₀BrNO), the theoretical exact mass can be calculated. The presence of bromine is particularly noteworthy, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, leading to a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, with two peaks of almost equal intensity separated by approximately 2 Da.

While specific experimental HRMS data for this compound is not widely published, the expected fragmentation pathways can be postulated based on the structure. Upon ionization, the molecular ion [M]⁺• would be formed. Key fragmentation processes would likely involve the loss of the bromine atom, the hydroxyl group, or cleavage of the tetrahydroquinoline ring.

Tandem Mass Spectrometry (MS/MS) for In-depth Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique is invaluable for confirming the proposed structure and for identifying and characterizing impurities.

In an MS/MS experiment of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation, yielding a series of product ions. The fragmentation patterns observed in the MS/MS spectrum can help to piece together the molecular structure. For instance, the loss of water (H₂O) from the protonated molecule would be a strong indicator of the presence of the hydroxyl group. Cleavage of the C-Br bond would result in a significant fragment ion, confirming the presence and location of the bromine atom.

Computational and Theoretical Investigations of 2 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, DFT calculations would provide valuable insights into its stability, reactivity, and spectroscopic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties at this geometry.

HOMO-LUMO Energy Levels and Frontier Molecular Orbital (FMO) Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, a theoretical FMO analysis would map the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich tetrahydroquinoline ring system, particularly influenced by the hydroxyl and amino groups, while the LUMO would likely be distributed over the aromatic pyridine (B92270) ring, influenced by the electron-withdrawing bromine atom.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Below is a hypothetical data table illustrating the kind of information a DFT study on this compound would provide. Note: These values are for illustrative purposes only and are not based on actual published data for this specific compound.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Electrostatic Potential Surface (EPS) Analysis and Charge Distribution within the Molecule

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS map displays regions of negative and positive electrostatic potential, which correspond to areas that are attractive to electrophiles and nucleophiles, respectively.

In the case of this compound, an EPS analysis would likely show a region of negative potential around the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. Conversely, regions of positive potential would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group. The bromine atom would also influence the charge distribution, creating a region of slight positive potential on the adjacent carbon atom.

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts for each atom in the molecule. These predictions would be valuable for assigning the signals in an experimental NMR spectrum. Similarly, the calculation of vibrational frequencies would provide a theoretical IR spectrum, which could be compared with an experimental spectrum to identify characteristic vibrational modes of the functional groups present in the molecule.

Reaction Mechanism Elucidation via Advanced Computational Modeling for this compound Synthesis and Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

Transition State Characterization and Reaction Coordinate Diagrams

For the synthesis of this compound, computational modeling could be used to characterize the transition states of key steps, such as the bromination of the tetrahydroquinoline ring. A transition state is a high-energy species that represents the bottleneck of a reaction. By locating and characterizing the transition state, it is possible to understand the factors that control the reaction rate and selectivity. A reaction coordinate diagram would visually represent the energy changes that occur as the reaction progresses from reactants to products, passing through any intermediates and transition states.

Calculation of Energy Barriers and Reaction Kinetics

From the energies of the reactants and the transition state, the activation energy or energy barrier for a reaction can be calculated. This energy barrier is a key determinant of the reaction rate. Computational modeling can thus provide quantitative predictions of reaction kinetics, which can be compared with experimental rate data to validate the proposed mechanism. For transformations involving this compound, these calculations would be instrumental in understanding its reactivity and predicting the feasibility of various chemical modifications.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound this compound. While research exists on related tetrahydroquinoline derivatives, no dedicated studies detailing the molecular dynamics (MD) simulations, conformational space exploration, or solvent effects for this particular molecule could be identified.

Computational studies, including molecular dynamics simulations, are powerful tools for understanding the behavior of molecules at an atomic level. Such studies on substituted tetrahydroquinoline derivatives have been conducted in the context of their potential as mTOR inhibitors, highlighting the utility of these methods in drug design and understanding protein-ligand interactions. mdpi.comnih.govresearchgate.net These investigations often explore the stability of the molecule within a protein's active site and analyze its dynamic behavior over time.

However, for this compound, specific data on its conformational flexibility and intramolecular interactions, which would be derived from dedicated molecular dynamics simulations, is absent from the current body of scientific literature. The exploration of its conformational landscape would involve analyzing the energetically favorable shapes the molecule can adopt, governed by the rotation around its single bonds and the interactions between its constituent atoms.

Similarly, a detailed analysis of solvation effects on the molecular behavior and reactivity of this compound is not available. Such an analysis would typically involve simulating the compound in various solvents to understand how the surrounding solvent molecules influence its structure, stability, and potential reaction pathways. The interaction between a solute and solvent can significantly impact chemical reactivity, and computational methods are instrumental in elucidating these effects. Studies on other compounds, such as 2-bromo-5-nitropyridine, have demonstrated how solvent properties can influence reaction rates.

While general information regarding the synthesis and potential applications of related compounds like 2-Bromo-5,6,7,8-tetrahydroquinoline exists, this does not extend to the specific computational and theoretical investigations requested. myskinrecipes.com The available literature focuses more on the synthetic aspects and broader applications of the tetrahydroquinoline scaffold in medicinal chemistry and materials science.

Reactivity and Reaction Mechanism Studies of 2 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system in 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol possesses a dual nature regarding aromatic substitution. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the bromo substituent. Conversely, the benzenoid portion of the tetrahydroquinoline core is generally more reactive towards electrophiles.

However, in this specific molecule, the substitution pattern largely predetermines the reactivity. The pyridine ring is substituted at the 2-position with a bromine atom. This position is already a common site for nucleophilic attack in quinoline systems. The presence of the bromine, a good leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the bromide.

Electrophilic aromatic substitution is less common on the pyridine ring. For the benzenoid part, all positions are already substituted (fused to the pyridine ring and the saturated ring), making further electrophilic substitution on the aromatic core unlikely without altering the fundamental ring structure. Therefore, the primary aromatic substitution pathway of interest for this molecule involves the nucleophilic displacement of the bromine atom at the C-2 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with this compound as a Substrate

The bromine atom at the 2-position of the quinoline ring makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The C(sp²)-Br bond is readily activated by palladium catalysts, enabling the coupling with various partners. myskinrecipes.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov It is a robust method for forming new carbon-carbon bonds, allowing for the synthesis of 2-aryl-5,6,7,8-tetrahydroquinolin-8-ols. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com This provides a route to introduce vinyl groups at the 2-position of the tetrahydroquinoline core.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst, yielding 2-alkynyl-5,6,7,8-tetrahydroquinolin-8-ols. libretexts.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the synthesis of various 2-amino-5,6,7,8-tetrahydroquinolin-8-ol derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck | Alkene (R-CH=CH₂) | C-C | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | PdCl₂(PPh₃)₂/CuI |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃/XPhos, RuPhos |

The mechanism for palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps. wikipedia.orgnih.govchemistryjournals.netchemistryjournals.net

Oxidative Addition: The cycle begins with the oxidative addition of the this compound substrate to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and forms a new organopalladium(II) intermediate. wikipedia.orgnih.gov This is often the rate-determining step of the cycle.

Transmetalation/Carbopalladation:

In the Suzuki and Sonogashira reactions, a transmetalation step follows. wikipedia.org The organic group from the organoboron (Suzuki) or organocopper (formed in situ in Sonogashira) reagent is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. nih.govwikipedia.org

In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by migratory insertion (carbopalladation) of the alkene into the palladium-carbon bond. organic-chemistry.org

In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and after deprotonation by a base, an amido-palladium complex is formed. wikipedia.org

Reductive Elimination: This is the final step, where the two organic fragments on the palladium(II) center are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

For this compound, these reactions exhibit high regioselectivity . The oxidative addition occurs exclusively at the C-Br bond at the 2-position, as C-H and C-C bonds are much less reactive under these conditions. In substrates with multiple different halide atoms, the reaction typically occurs at the most reactive C-X bond (C-I > C-Br > C-Cl). libretexts.org

The success and efficiency of these cross-coupling reactions are highly dependent on the choice of catalyst, specifically the ligands coordinated to the palladium center, as well as the nature of the coupling partner. nih.gov

Ligand Effects: Ligands play a crucial role by modifying the electronic and steric properties of the palladium catalyst, which in turn influences its stability, activity, and selectivity. nih.gov Electron-rich, bulky phosphine (B1218219) ligands, such as XPhos, SPhos, RuPhos, and DavePhos, are often employed in modern cross-coupling reactions, especially for challenging substrates or transformations like the Buchwald-Hartwig amination. nih.gov These ligands promote the oxidative addition and reductive elimination steps, leading to higher yields and allowing reactions to proceed under milder conditions. nih.gov For instance, the use of bidentate phosphine ligands can accelerate the reaction by preventing the formation of inactive palladium dimers. wikipedia.org

Substrate Scope: The versatility of palladium catalysis allows this compound to be coupled with a wide range of substrates. researchgate.net

Suzuki: A broad array of aryl, heteroaryl, and vinyl boronic acids and esters can be used.

Heck: Both electron-rich and electron-poor alkenes are generally effective coupling partners.

Sonogashira: A variety of terminal alkynes, including aryl, alkyl, and silyl-protected alkynes, are suitable.

Buchwald-Hartwig: A wide range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles, can be successfully coupled.

The reaction conditions (base, solvent, temperature) must be optimized for each specific combination of substrate and ligand to achieve the best results.

Oxidation and Reduction Chemistry of the Quinoline Core and Hydroxyl Group

The functional groups of this compound allow for distinct oxidation and reduction transformations.

Oxidation: The secondary alcohol at the C-8 position is susceptible to oxidation. Using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions, the hydroxyl group can be converted to a ketone. This reaction yields 2-bromo-5,6,7,8-tetrahydroquinolin-8-one. This ketone is a valuable intermediate for further functionalization, for example, through reactions at the alpha-carbon or via reductive amination.

Reduction: The heterocyclic pyridine ring of the quinoline system can undergo reduction. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or molybdenum sulfide (B99878) (MoS₂) under a hydrogen atmosphere, can reduce the pyridine ring. rsc.org While the carbocyclic ring is already saturated, the pyridine part can be reduced to a piperidine (B6355638) ring, yielding 2-bromo-decahydroquinolin-8-ol. The conditions for this reduction must be carefully controlled to avoid competitive dehalogenation (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. rsc.org

Coordination Chemistry and Ligand Properties of this compound with Transition Metals

The structure of this compound contains two potential donor atoms for coordination with metal ions: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the C-8 position. This arrangement makes the molecule an excellent candidate to act as a bidentate chelating ligand.

Upon deprotonation of the hydroxyl group, the molecule can form a stable six-membered chelate ring with a metal center through the N,O-donor set. This chelating ability is characteristic of 8-hydroxyquinoline (B1678124) and its derivatives, which are well-known ligands in coordination chemistry. The resulting metal complexes often exhibit enhanced stability due to the chelate effect. The electronic and steric properties of the ligand, and thus the resulting metal complex, can be tuned by reactions at the bromo-substituted 2-position, making it a versatile scaffold for designing catalysts or functional materials. myskinrecipes.com

The synthesis of metal complexes with this compound as a ligand typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. A base, such as sodium hydroxide (B78521) or an amine, is often added to facilitate the deprotonation of the hydroxyl group, forming the anionic ligand which then coordinates to the metal cation.

For a generic divalent metal ion (M²⁺), the reaction can be represented as: 2 C₉H₁₀BrNO + MCl₂ → M(C₉H₉BrNO)₂ + 2 HCl

The resulting metal complexes can be isolated as stable, often colored, crystalline solids. Detailed characterization is essential to confirm their structure and properties and is typically achieved through a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand within the complex and to probe the coordination environment.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies, particularly the O-H stretching band (which disappears upon deprotonation) and C=N stretching bands, provide evidence of coordination.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, which often give rise to its color.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: This provides the empirical formula of the complex, confirming its stoichiometry.

Elucidation of Electronic and Geometric Structure of Metal-Ligand Adducts.

The coordination chemistry of 8-hydroxyquinoline and its derivatives has been a subject of extensive research due to their versatile chelating abilities and the diverse applications of their metal complexes. tandfonline.comnih.gov While specific experimental crystallographic or comprehensive computational studies on the metal-ligand adducts of this compound are not extensively documented in publicly available literature, significant insights into their electronic and geometric structures can be extrapolated from studies on analogous 8-hydroxyquinoline-metal complexes. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the geometries, electronic properties, and bonding characteristics of such complexes. nih.govscholarpublishing.orgrsc.org

The this compound ligand is expected to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The presence of the bromine atom at the 2-position and the saturated nature of the tetrahydro- portion of the quinoline ring will influence the electronic and steric properties of the resulting metal complexes.

Geometric Structure:

The coordination geometry of the metal-ligand adducts of this compound will be primarily dictated by the coordination number and the nature of the central metal ion. For instance, with divalent transition metal ions, octahedral or square planar geometries are commonly observed, depending on the ligand-to-metal ratio and the electronic configuration of the metal. researchgate.net DFT calculations on similar 8-hydroxyquinoline complexes have successfully predicted these geometries. nih.govscholarpublishing.org

Electronic Structure:

The electronic structure of the metal-ligand adducts is characterized by the interaction between the metal d-orbitals and the ligand's molecular orbitals. The nitrogen and oxygen donor atoms of the ligand will engage in sigma-donation to the metal center. Additionally, the aromatic portion of the quinoline ring system can participate in pi-interactions.

The bromine atom, being an electron-withdrawing group, is expected to influence the electron density on the quinoline ring system. This, in turn, can affect the ligand field strength and the energies of the metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands in the electronic absorption spectra of the complexes. DFT and time-dependent DFT (TD-DFT) calculations are instrumental in predicting and interpreting these electronic transitions. aps.org Studies on other substituted 8-hydroxyquinoline complexes have shown that substituents can tune the electronic properties and, consequently, the photophysical and photochemical behavior of the metal adducts. nih.gov

A hypothetical representation of key structural parameters for a generic metal complex with this compound, based on typical values for similar structures, is presented in the interactive table below.

| Parameter | Predicted Value Range | Method of Determination (Hypothetical) |

| Metal-Oxygen Bond Length | 1.9 - 2.2 Å | X-ray Crystallography / DFT Optimization |

| Metal-Nitrogen Bond Length | 2.0 - 2.3 Å | X-ray Crystallography / DFT Optimization |

| O-Metal-N Bite Angle | 80 - 90° | X-ray Crystallography / DFT Optimization |

| C2-Br Bond Length | ~1.90 Å | X-ray Crystallography / DFT Optimization |

Radical Reactions and Mechanistic Pathways Involving this compound.

Initiation and Formation of Radical Intermediates:

A key step in the radical reactivity of this compound would be the homolytic cleavage of the C2-Br bond to generate a 5,6,7,8-tetrahydroquinolin-8-ol-2-yl radical. This initiation could be achieved through various means:

Photolysis: Irradiation with UV light could provide the necessary energy to break the C-Br bond.

Radiolysis: Exposure to ionizing radiation can also induce homolytic cleavage.

Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide can generate radicals that can abstract the bromine atom. mdpi.com

The stability of the resulting aryl radical would be a crucial factor in determining the feasibility of these reactions.

Plausible Mechanistic Pathways:

Once the 5,6,7,8-tetrahydroquinolin-8-ol-2-yl radical is formed, it can participate in a variety of subsequent reactions. The specific pathway would depend on the reaction conditions and the presence of other reagents.

Hydrogen Abstraction: The aryl radical could abstract a hydrogen atom from a solvent molecule or another hydrogen donor, leading to the formation of 5,6,7,8-tetrahydroquinolin-8-ol (B83816).

Addition to Unsaturated Systems: The radical could add to double or triple bonds, initiating polymerization or leading to the formation of more complex adducts.

Intramolecular Reactions: Depending on the reaction conditions, there might be possibilities for intramolecular cyclization, although this is less likely given the structure.

Redox Processes: The radical could be involved in electron transfer reactions, either being oxidized or reduced, leading to cationic or anionic species, respectively.

Electron Paramagnetic Resonance (EPR) spectroscopy would be a critical technique for the direct detection and characterization of the radical intermediates formed in these reactions. rsc.orgmdpi.com Computational studies, such as DFT calculations, could provide valuable insights into the stability of the radical intermediates and the energy barriers for different reaction pathways. acs.org

A hypothetical reaction scheme illustrating a plausible radical-initiated reaction is presented below.

Advanced Research Applications of 2 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol in Non Biological Fields

Role in Catalysis and Organocatalysis.

The foundational structure of 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol suggests a significant, albeit largely unexplored, potential in the field of catalysis. Its utility can be projected in two primary domains: as a ligand for metal-catalyzed reactions and in the development of chiral catalysts for asymmetric synthesis.

As a Ligand in Homogeneous and Heterogeneous Catalysis.

The 8-hydroxyquinoline (B1678124) moiety is a classic bidentate chelating ligand, capable of coordinating with a wide array of transition metals through its nitrogen and oxygen atoms. This chelation often forms stable metal complexes that can act as catalysts. The tetrahydroquinoline backbone of this compound provides steric bulk and specific electronic properties to the ligand system, which can influence the reactivity and selectivity of the metallic center.

The bromine atom at the 2-position offers a versatile handle for further modification. For instance, it could be used to immobilize the ligand onto a solid support (such as a polymer resin or silica), transforming a homogeneous catalyst into a heterogeneous one. This heterogenization is highly desirable in industrial processes as it facilitates catalyst separation and recycling.

Table 1: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Complex Structure | Potential Catalytic Application |

| Palladium (Pd) | Bidentate (N,O) Pd(II) complex | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Chiral Rh(III) complex | Asymmetric hydrogenation |

| Copper (Cu) | Square planar Cu(II) complex | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Ruthenium (Ru) | Octahedral Ru(II/III) complex | Transfer hydrogenation, Metathesis |

Application in Asymmetric Synthesis and Chiral Induction.

The hydroxyl-bearing carbon at the 8-position (C8) is a stereocenter. If this compound is synthesized in an enantiomerically pure form (either (R) or (S)), it can serve as a chiral ligand. When coordinated to a metal center, the chirality of the ligand can induce asymmetry in the catalytic reaction, leading to the preferential formation of one enantiomer of the product. This is a cornerstone of modern pharmaceutical and fine chemical synthesis. Related chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have proven effective as ligands in the asymmetric transfer hydrogenation of key intermediates for alkaloid synthesis. By analogy, chiral this compound could be applied to a range of asymmetric transformations.

Potential in Materials Science and Organic Electronics.

The structural features of this compound make it a promising, though currently underutilized, building block for advanced functional materials. The combination of a modifiable aromatic system and a robust chelating site opens avenues in polymer science and organic electronics.

Precursor for Advanced Polymeric Materials and Conjugated Systems.

The bromine atom on the pyridine (B92270) ring is a key functional group for forming carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This reactivity allows the molecule to be polymerized or incorporated into larger conjugated systems. For example, a Suzuki coupling reaction with a diboronic acid could yield a conjugated polymer incorporating the tetrahydroquinolinol unit. Such polymers could exhibit interesting photophysical or electronic properties.

Table 2: Potential Polymerization Reactions

| Reaction Type | Co-monomer | Resulting Polymer Type | Potential Properties |

| Suzuki Coupling | Aryl-diboronic acid | Poly(arylene-quinoline) | Electroluminescent, semiconducting |

| Sonogashira Coupling | Di-alkyne | Poly(arylene-ethynylene) | High fluorescence, sensory capability |

| Buchwald-Hartwig | Diamine | Poly(amino-quinoline) | Hole-transporting, electrochromic |

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

8-Hydroxyquinoline itself is famous for its use in one of the first highly efficient OLEDs, in the form of tris(8-hydroxyquinolinato)aluminum (Alq3). The derivatives of 8-hydroxyquinoline are widely investigated for use in the emissive or charge-transporting layers of OLEDs. By incorporating this compound into metal complexes, it is conceivable to develop new phosphorescent emitters or host materials. The tetrahydro- part of the molecule disrupts full planarity compared to quinoline (B57606), which could lead to materials with different solubility, film-forming properties, and energy levels, potentially enabling the fine-tuning of device performance.

Exploration as a Chemical Sensor for Environmental or Industrial Analytes (excluding clinical applications).

The 8-hydroxyquinoline core is a well-known fluorophore and an excellent metal-ion chelator. The binding of a metal ion to the nitrogen and oxygen atoms often results in a significant change in the molecule's fluorescence (e.g., "chelation-enhanced fluorescence"). This property can be harnessed to create chemical sensors. A sensor molecule based on this compound could be designed to detect specific metal ions in environmental water samples or industrial process streams. The bromo-substituent provides a site to attach this sensor to other molecules or surfaces, for example, linking it to a polymer or grafting it onto an optical fiber for remote sensing applications.

Advanced Analytical Reagent Applications

The unique molecular architecture of this compound, which combines the foundational 8-hydroxyquinoline structure with a bromine substituent and a tetrahydroquinoline core, positions it as a candidate for sophisticated analytical applications. The presence of the hydroxyl and nitrogen groups provides the basis for metal chelation, a property extensively utilized in analytical chemistry for the detection and separation of metal ions. rroij.com

The ability of 8-hydroxyquinoline and its derivatives to form stable complexes with a multitude of metal ions is well-documented. rroij.comscispace.com This chelating capability is fundamental to their application in gravimetric analysis and the extraction of metal ions. rroij.com The introduction of a bromine atom at the 2-position of the 5,6,7,8-tetrahydroquinolin-8-ol (B83816) structure can, in theory, modulate the electronic properties and steric hindrance of the ligand, potentially leading to enhanced selectivity for specific metal ions.

While specific studies detailing the use of this compound for the detection or separation of particular metal ions are not yet widely published, the foundational principles of coordination chemistry allow for informed speculation on its potential. The formation of a chelate complex with a metal ion can result in a colored solution or a fluorescent response, providing a basis for spectrophotometric or fluorometric quantification. The increased rigidity upon complexation is known to enhance the fluorescence emission of 8-hydroxyquinoline derivatives. rroij.com

The table below outlines a hypothetical application of this compound in the selective detection of a metal ion, based on the known properties of similar compounds.

| Parameter | Description |

| Target Metal Ion | Hypothetically, a transition metal ion such as Cu(II) or Zn(II) |

| Complexation Reaction | Formation of a stable chelate between this compound and the metal ion. |

| Detection Method | UV-Vis Spectrophotometry or Fluorometry |

| Anticipated Observation | A distinct change in the absorption spectrum or a significant enhancement of fluorescence intensity upon complex formation. |

| Potential Advantage | The bromo-substituent may enhance selectivity towards softer metal ions and improve the stability of the resulting complex. |

This table is illustrative and based on the general behavior of 8-hydroxyquinoline derivatives, as specific experimental data for this compound is not currently available in the reviewed literature.

In chromatographic techniques, derivatization is a common strategy to improve the analyte's volatility, thermal stability, or detectability. A derivatizing agent reacts with the analyte to form a new compound with properties more suitable for the chosen chromatographic method. The structure of this compound suggests its potential as a derivatization agent, particularly for analytes containing functional groups that can react with its hydroxyl group.

For instance, in High-Performance Liquid Chromatography (HPLC), attaching a chromophoric or fluorophoric tag to an analyte that lacks these properties can significantly enhance its detection by UV-Vis or fluorescence detectors. The quinoline moiety in this compound is inherently UV-active and can be fluorescent, making it a promising candidate for such applications.

The following table presents a conceptual framework for the use of this compound as a pre-column derivatization reagent in HPLC.

| Parameter | Description |

| Target Analytes | Compounds with functional groups reactive towards the hydroxyl group, such as carboxylic acids or isocyanates. |

| Derivatization Reaction | Esterification or a similar reaction to covalently link the analyte to the this compound molecule. |

| Chromatographic System | Reversed-phase HPLC |

| Detection Method | UV-Vis or Fluorescence Detection |

| Expected Outcome | Formation of a derivative with enhanced molar absorptivity or fluorescence quantum yield, leading to lower detection limits. The bulky nature of the reagent could also improve chromatographic separation. |

This table is a conceptual representation, as specific research on the application of this compound as a chromatographic derivatization agent has not been identified in the available literature.

While the direct application of this compound in these advanced analytical fields is yet to be extensively explored and documented, its chemical structure provides a strong theoretical foundation for its potential. Further research is necessary to elucidate its specific capabilities and to develop robust analytical methods based on this promising compound.

Future Research Directions and Unexplored Avenues for 2 Bromo 5,6,7,8 Tetrahydroquinolin 8 Ol Studies

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Functionalization

The imperative for environmentally benign chemical processes has spurred a critical re-evaluation of synthetic methodologies. Future research into 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol should prioritize the development of sustainable and green chemistry approaches for its synthesis and subsequent functionalization.

Current synthetic strategies for the tetrahydroquinoline core often rely on catalytic hydrogenation of quinoline (B57606) or quinolin-8-ol derivatives. While effective, these methods can involve harsh conditions and the use of precious metal catalysts. Future endeavors could explore:

Atom-Economical Methodologies: The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents with water as the only byproduct, presents a highly atom-efficient pathway for the synthesis of tetrahydroquinolines. acs.orgacs.org Adapting this one-pot cascade reaction, potentially with manganese-based pincer complexes, could offer a more sustainable route to the core structure. acs.org